Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Mechanism of Action
Mode of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to have excellent potential for chelation with transition metal ions
Biochemical Pathways
Compounds with similar structures have been shown to interact with transition metal ions, suggesting that par-2-in-1 may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to have potential biological activity, suggesting that par-2-in-1 may have similar effects .
Action Environment
Environmental conditions can significantly impact the effectiveness of similar compounds .
Preparation Methods
The synthetic routes and reaction conditions for PAR-2-IN-1 involve several steps. The compound has a molecular formula of C12H14ClN3O2 and a molecular weight of 267.71 g/mol . The preparation of PAR-2-IN-1 typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) for solubility .
Chemical Reactions Analysis
PAR-2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PAR-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PAR-2 signaling pathway and its role in various chemical reactions.
Biology: It is used to investigate the biological functions of PAR-2, including its role in inflammation and cancer.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting the PAR-2 signaling pathway .
Comparison with Similar Compounds
PAR-2-IN-1 is unique in its ability to selectively inhibit the PAR-2 signaling pathway. Similar compounds include other protease-activated receptor inhibitors, such as:
Thrombin Receptor Activator for Peptide 5 (TRAP-5): Used in coronary heart disease research.
AZ3451: An allosteric antagonist of PAR-2.
Protease-Activated Receptor-4 diTFA: An agonist of protease-activated receptor-4.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of PAR-2-IN-1 in selectively inhibiting the PAR-2 signaling pathway .
Properties
IUPAC Name |
methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYKWCFRPDFUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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